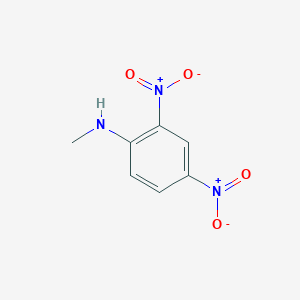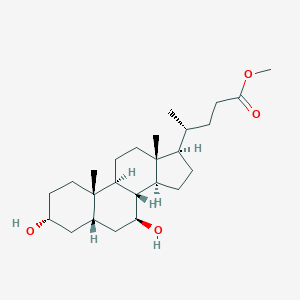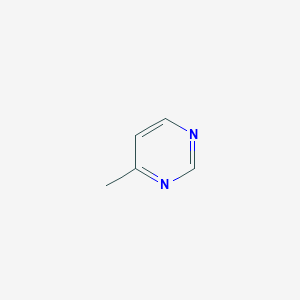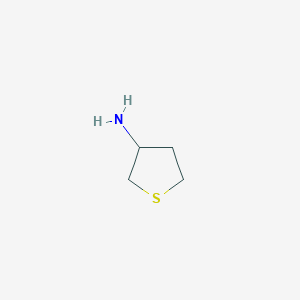
N-甲基-2,4-二硝基苯胺
描述
Synthesis Analysis
N-Methyl-2,4-dinitroaniline and its derivatives have been synthesized through various chemical processes. The N-nitration of 2,4-dinitroaniline has been explored, resulting in the formation of N,2,4,6-tetranitroaniline and N,2,4-trinitroaniline under different conditions. The influence of temperature on the nitration process and the confirmation of structures through IR, ^1HNMR, MS, and elemental analyses have been reported (Chen Chang-shui, 2007).
Molecular Structure Analysis
Studies on the molecular structure of 2,4-dinitroanilines, including N-Methyl-2,4-dinitroaniline, have utilized ^15N NMR and FTIR spectroscopy. These studies have established relationships between NMR chemical shifts and the pKa values of the dinitroanilines, providing insights into their molecular structures and the effects of protonation (B. Gierczyk et al., 2000).
Chemical Reactions and Properties
The reactivity of N-Methyl-2,4-dinitroaniline in various chemical reactions has been explored. For instance, the oxidative cyclization of 2,4-dinitroaniline and its derivatives with specific oxidants in different solvents has been studied, revealing unique kinetic orders and suggesting common mechanisms of oxidative cyclization across ortho-substituted anilines (L. Dyall & J. Kemp, 1973).
Physical Properties Analysis
The physical properties, including the thermal stability and sensitivity of derivatives of 2,4-dinitroaniline, have been compared to commercially available explosives. The synthesis of energetic compounds from 2,4-dinitroaniline derivatives demonstrates their significant thermal stability and sensitivity towards impact and friction, contributing to their potential applications in energetic materials (T. Klapötke et al., 2015).
Chemical Properties Analysis
The chemical properties of N-Methyl-2,4-dinitroaniline have been investigated through studies on its interactions with various chemical agents. The degradation pathways, reactivity towards nucleophiles, and formation of complexes provide comprehensive insights into its chemical behavior. For example, the nucleophilic aromatic photosubstitutions and photoreductions of aromatic dinitrocompounds have been studied to understand the mechanistic aspects of these reactions (J. Marquet et al., 1987).
科学研究应用
合成硝基苯胺衍生物:用于生产N,2,4,6-四硝基苯胺和N,2,4-三硝基苯胺,这在化学合成过程中非常重要(Chen Chang-shui, 2007)Chen Chang-shui, 2007。
二硝基苯胺研究:有助于理解2,4-二硝基苯胺及其盐的合成和性质,这在有机化学中非常重要(B. Gierczyk等,2000)B. Gierczyk et al., 2000。
除草剂抗性研究:N-甲基-2,4-二硝基苯胺在研究植物的除草剂抗性中发挥作用,这是农业科学中的关键领域(R. Anthony等,1998)R. Anthony et al., 1998。
生物化学荧光研究:作为荧光素标记寡核苷酸的高效分子内荧光猝灭剂,它在涉及核酸的生物化学研究中使用(T. Maier,W. Pfleiderer,1995)T. Maier, W. Pfleiderer, 1995。
能量材料研究:其合成和能量特性被研究,为材料科学领域做出贡献(T. Klapötke等,2015)T. Klapötke等,2015。
高效液相色谱法测定醛和酮:它是高效液相色谱法(HPLC)测定醛和酮的新试剂,表明其在分析化学应用中的作用(A. Büldt,U. Karst,1997)A. Büldt,U. Karst,1997。
对植物生理的影响:对二硝基苯胺除草剂的研究,包括N-甲基-2,4-二硝基苯胺,显示其对植物光合作用和呼吸的抑制作用(D. Moreland等,1972)D. Moreland et al., 1972。
除草剂效果和细胞遗传学异常:探讨其潜在的除草剂效果以及在洋葱种苗中诱导细胞遗传学异常的能力(S. Ozheredov等,2009)S. Ozheredov et al., 2009。
作用机制
Target of Action
N-Methyl-2,4-dinitroaniline primarily targets tubulin proteins in plants and protists . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
N-Methyl-2,4-dinitroaniline acts as a microtubule inhibitor . It binds to tubulin proteins, disrupting their ability to form microtubules . This disruption inhibits the mitotic process, leading to the formation of multinucleate cells and ultimately inhibiting shoot and root growth in plants .
Biochemical Pathways
The primary biochemical pathway affected by N-Methyl-2,4-dinitroaniline is the microtubule assembly pathway . By inhibiting this pathway, the compound disrupts cell division, leading to abnormal cell growth and development . The downstream effects include the formation of multinucleate cells and the inhibition of plant growth .
Pharmacokinetics
It’s known that the compound’s absorption and discharge rates can vary depending on the species
Result of Action
The primary result of N-Methyl-2,4-dinitroaniline’s action is the inhibition of plant growth . By disrupting microtubule formation, the compound prevents normal cell division, leading to the formation of multinucleate cells and the inhibition of shoot and root growth . This makes N-Methyl-2,4-dinitroaniline effective as a pre-emergence herbicide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Methyl-2,4-dinitroaniline. For instance, the compound is often used in combination with other herbicides to enhance their effectiveness . Additionally, the compound’s toxicity can vary in terrestrial and aquatic species, indicating that the environment can influence its impact
安全和危害
属性
IUPAC Name |
N-methyl-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEJEZOCXWJNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942616 | |
| Record name | N-Methyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2044-88-4, 71607-48-2 | |
| Record name | N-Methyl-2,4-dinitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrophenylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2,4(or 2,6)-dinitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2,4-dinitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-2,4(or 2,6)-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-methyl-2,4-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-2,4-DINITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMZ75L8MPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of N-Methyl-2,4-dinitroaniline in current research?
A1: N-Methyl-2,4-dinitroaniline (MDNA) itself is not the primary focus of the provided research articles. Instead, it serves as a valuable analytical tool in environmental monitoring. Specifically, MDNA is a product formed when the reagent 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) reacts with atmospheric pollutants like ozone and nitrogen dioxide. This reaction allows researchers to indirectly quantify these pollutants using high-performance liquid chromatography (HPLC). [, ]
Q2: How is N-Methyl-2,4-dinitroaniline generated in the context of atmospheric pollutant analysis?
A2: When MDNPH-coated silica gel cartridges are exposed to air samples, formaldehyde and acetaldehyde present in the air react with MDNPH to form their respective hydrazones. Simultaneously, any ozone and nitrogen dioxide present oxidize MDNPH, converting it into MDNA. [, ] This parallel reaction allows for the simultaneous capture and quantification of these four air pollutants.
Q3: What analytical technique is used to detect and quantify N-Methyl-2,4-dinitroaniline alongside other analytes in air samples?
A3: High-performance liquid chromatography (HPLC) with UV detection is employed to separate and quantify MDNA alongside the formaldehyde and acetaldehyde hydrazones. These compounds are detected at a wavelength of 360 nm. [, ] This method allows researchers to determine the concentration of each pollutant in the original air sample.
Q4: Aside from its role in atmospheric analysis, has N-Methyl-2,4-dinitroaniline been investigated in other research contexts?
A4: Yes, N-Methyl-2,4-dinitroaniline has been identified as a metabolite of N-methylformamide in mice. [] This finding suggests potential metabolic pathways for N-methylformamide in mammals and highlights the potential for MDNA formation in biological systems.
Q5: Are there any documented synthetic procedures for N-Methyl-2,4-dinitroaniline?
A5: While the provided research doesn't delve into the synthesis of MDNA itself, it mentions that N-alkyl nitroanilines, including N-methyl-2,4-dinitroaniline, can be synthesized by reacting the parent aniline with the required alkyl halide under specific conditions. [] This information suggests potential synthetic routes for researchers interested in obtaining MDNA for further investigations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)












